molecular formula C16H23Cl2N3O B14446677 2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride CAS No. 74315-62-1

2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride

Cat. No.: B14446677
CAS No.: 74315-62-1
M. Wt: 344.3 g/mol
InChI Key: FNQQZBRYQIJJGP-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride is a synthetic organic compound. It belongs to the class of imidazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a 3-chlorophenyl group and a 3,3-dimethyl-1-azetidinyl group attached to the imidazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride typically involves the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the 3,3-Dimethyl-1-Azetidinyl Group: The azetidinyl group can be attached through a nucleophilic substitution or addition reaction.

    Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidinyl group.

    Reduction: Reduction reactions may target the imidazolidinone core or the aromatic ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the imidazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl): The non-hydrochloride form of the compound.

    2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, dihydrochloride: A similar compound with two hydrochloride groups.

Uniqueness

The presence of the 3-chlorophenyl and 3,3-dimethyl-1-azetidinyl groups in the imidazolidinone core makes this compound unique. These structural features may contribute to its specific biological activities and chemical reactivity.

Properties

CAS No.

74315-62-1

Molecular Formula

C16H23Cl2N3O

Molecular Weight

344.3 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one;hydrochloride

InChI

InChI=1S/C16H22ClN3O.ClH/c1-16(2)11-18(12-16)6-7-19-8-9-20(15(19)21)14-5-3-4-13(17)10-14;/h3-5,10H,6-9,11-12H2,1-2H3;1H

InChI Key

FNQQZBRYQIJJGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C.Cl

Origin of Product

United States

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